molecular formula C15H21NO4 B2539302 2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 960363-66-0

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No. B2539302
CAS RN: 960363-66-0
M. Wt: 279.336
InChI Key: ROFUNUKWEOQWPS-UHFFFAOYSA-N
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Description

“2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” is also known as Boc-valine. It is an amino acid derivative used in the synthesis of peptides and pharmaceuticals. It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of “2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” involves a process for preparing 2-methyl-2’-phenylpropionic acid derivatives showing antihistamine activity in a more simplified way .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” can be represented by the molecular formula C15H21NO4 . The molecular weight of the compound is 279.336.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid” are complex and involve multiple steps .

Scientific Research Applications

Organic Synthesis and Chiral Intermediates

The compound serves as a chiral β-hydroxy acid, which is valuable in organic synthesis. Chiral molecules play a crucial role in drug development, as they can influence biological activity and pharmacokinetics. Researchers use this compound as an intermediate to create other complex molecules with specific stereochemistry. For instance, it can be transformed into various derivatives for drug discovery and development .

Neuromodulation and Hypotensive Effects

The compound’s structural similarity to γ-amino β-hydroxybutyric acid (GABOB) suggests potential neuromodulatory effects. GABOB is involved in neurotransmission and has hypotensive properties. Investigating the compound’s impact on the central nervous system may reveal novel therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It is known that the compound can participate in amide formation, a key step in peptide synthesis . This suggests that the compound may interact with its targets by forming amide bonds, leading to changes in the structure and function of the target molecules.

properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFUNUKWEOQWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenyl-3-(tert-butoxycarbonylamino)propanoic acid

CAS RN

960363-66-0
Record name 3-([(tert-butoxy)carbonyl]amino)-2-methyl-2-phenylpropanoic acid
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